molecular formula C18H12ClN3O6 B11551705 (5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11551705
M. Wt: 401.8 g/mol
InChI Key: MERKRMMOERSHLO-NTEUORMPSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure It features a diazinane ring substituted with a chlorophenyl group and a methoxy-nitrophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde and 2-methoxy-5-nitrobenzaldehyde, which undergo condensation reactions with diazinane derivatives under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, causing oxidative stress and cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-bromophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a bromine atom instead of chlorine.

    (5E)-1-(4-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the methoxy-nitrophenylmethylidene group contributes to its potential biological activity.

Properties

Molecular Formula

C18H12ClN3O6

Molecular Weight

401.8 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H12ClN3O6/c1-28-15-7-6-13(22(26)27)8-10(15)9-14-16(23)20-18(25)21(17(14)24)12-4-2-11(19)3-5-12/h2-9H,1H3,(H,20,23,25)/b14-9+

InChI Key

MERKRMMOERSHLO-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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